(1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(1-phenylcyclopropyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-23(24(12-13-24)20-7-2-1-3-8-20)27-14-10-18(11-15-27)17-29-22-16-19-6-4-5-9-21(19)25-26-22/h1-3,7-8,16,18H,4-6,9-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKLENXBWBPEDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesis of this compound generally involves multi-step organic reactions. One potential route includes:
Synthesis of 1-Phenylcyclopropylmethanone: : This involves a cyclopropanation reaction where phenylacetyl chloride reacts with ethylene in the presence of a catalyst such as copper(I) chloride.
Formation of the Piperidine Intermediate: : The 4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidine intermediate can be synthesized through the reaction of piperidine with 5,6,7,8-tetrahydrocinnoline-3-methanol under basic conditions.
Coupling Reaction: : Finally, the two intermediates are coupled under conditions such as using a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods: Industrial production of (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone requires optimization of the above synthetic routes to ensure high yield and purity. This often involves automated synthesis, stringent control of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound is capable of undergoing various types of chemical reactions, including:
Oxidation: : This compound can be oxidized under appropriate conditions, such as using oxidizing agents like potassium permanganate.
Reduction: : Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: : It can undergo nucleophilic substitution reactions where the piperidine or phenylcyclopropyl groups are substituted by other nucleophiles.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Alkoxide, amines, thiols.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carbonyl derivatives, while nucleophilic substitution could introduce a new functional group in place of a hydrogen atom on the piperidine or phenylcyclopropyl group.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds with similar structures exhibit significant pharmacological properties. The tetrahydrocinnoline moiety is known for its neuroprotective effects and potential in treating neurodegenerative diseases. Studies have shown that derivatives of tetrahydrocinnoline can modulate neurotransmitter systems, suggesting that this compound may also possess similar capabilities .
Antimicrobial Activity
Recent investigations into related piperidine derivatives have demonstrated antimicrobial properties. For instance, compounds containing piperidine rings have been evaluated for their efficacy against various bacterial strains. It is plausible that the compound may exhibit similar antimicrobial activity due to the presence of the piperidine structure .
Molecular Docking Studies
Molecular docking studies can provide insights into the binding affinities of this compound with various biological targets. Such studies have been conducted on structurally related compounds to predict their interactions with enzymes involved in metabolic pathways. This approach could help elucidate the potential therapeutic targets for (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its target and the pathway involved. Generally, it might interact with proteins, enzymes, or receptors, altering their function. Molecular docking studies and in vitro assays can help elucidate these mechanisms.
Comparison with Similar Compounds
When compared to similar compounds, (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone stands out due to its unique combination of structural elements, which can impart distinctive reactivity and binding properties.
List of Similar Compounds:1-Phenylcyclopropan-1-ol
4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidine
1-Phenylcyclopropylamine
The uniqueness of (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone lies in its specific substitution pattern, influencing its chemical and biological behavior.
That's a brief dive into the world of (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone! Anything specific you're curious about from this?
Biological Activity
The compound (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure and Properties
The compound features a complex structure characterized by a phenylcyclopropyl group and a piperidine moiety linked through a methanone functional group. The presence of the tetrahydrocinnolin moiety suggests potential interactions with various biological targets.
Research indicates that compounds similar to (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone may exert their biological effects through several mechanisms:
- Receptor Modulation : The piperidine ring is known for its ability to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase and urease, which are critical in various physiological processes and disease states.
- Antimicrobial Activity : The structural components suggest potential antibacterial properties, as seen in related compounds that demonstrate activity against Gram-positive and Gram-negative bacteria.
Biological Activity Data
A summary of the biological activities observed for (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is presented below:
Case Studies
Several studies have investigated the pharmacological profile of compounds related to (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone:
- Antitumor Activity : A study demonstrated that similar compounds inhibited the proliferation of cancer cells in vitro and reduced tumor growth in animal models. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Neuropharmacological Effects : Another investigation highlighted the compound's potential in treating neurodegenerative diseases by enhancing cholinergic signaling through acetylcholinesterase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
